molecular formula C22H25NO5 B12402070 tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate

Cat. No.: B12402070
M. Wt: 383.4 g/mol
InChI Key: ZYOWIDHANLLHNO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl ester group and a fluorenylmethyloxycarbonyl group, which provide protection to the amino acid during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate typically involves the protection of the amino group of D-serine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine.

    Ester Hydrolysis: Conversion of the tert-butyl ester to the free carboxylic acid using acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and HOBt (1-Hydroxybenzotriazole).

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: DCC and HOBt in DMF or dichloromethane.

Major Products Formed

Scientific Research Applications

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine
  • tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate

Uniqueness

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is unique due to its specific configuration (D-serine) and the presence of both Fmoc and tert-butyl protecting groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1

InChI Key

ZYOWIDHANLLHNO-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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